2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Description
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-(1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O4/c1-12-8-6(3-2-4-11-8)9(16)13(10(12)17)5-7(14)15/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
DLNFHGWJDSHISA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling and Cyclization
The primary synthesis route, detailed in CN108117550B , involves a two-step process:
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Reaction Setup :
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Starting Material : Compound 2 (36.2 mmol), identified as a pyrimidine precursor.
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Solvent : N-methylpyrrolidone (NMP, 50–72.4 mL), chosen for its high polarity and ability to stabilize palladium complexes.
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Reagents : Crotonic acid (1.5–1.7 eq) as the carboxylic acid source, triethylamine (2.0–4.0 eq) as a base, and PdCl₂ (0.03–0.05 eq) as the catalyst.
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Conditions : Nitrogen atmosphere, 70–75°C, 6-hour reaction time.
-
-
Cyclization and Work-Up :
-
After completing the coupling, acetic anhydride is added to facilitate cyclization, forming the pyrido[2,3-d]pyrimidine core.
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The mixture is quenched with triethylamine hydrobromide solution , precipitating the crude product as a gray solid.
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Purification : Dissolution in ethyl acetate, drying with anhydrous MgSO₄, and recrystallization using n-hexane yield a brownish-yellow solid with 98.8–99.1% purity.
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Table 1: Optimization of Reaction Parameters
| Parameter | Example 1 | Example 2 |
|---|---|---|
| PdCl₂ (eq) | 0.03 | 0.05 |
| Crotonic Acid (eq) | 1.5 | 1.7 |
| Triethylamine (eq) | 4.0 | 2.0 |
| Yield (%) | 94.8 | 86.1 |
| Purity (%) | 99.1 | 98.8 |
Mechanistic Insights
Role of Palladium Catalyst
PdCl₂ facilitates C–N bond formation between the pyrimidine precursor and crotonic acid via a Heck-type coupling mechanism . The base (triethylamine) deprotonates crotonic acid, generating a nucleophilic carboxylate that attacks the palladium-coordinated pyrimidine intermediate.
Cyclization via Acetic Anhydride
Acetic anhydride acts as both an acylating agent and dehydrating agent, promoting intramolecular cyclization to form the fused pyrido[2,3-d]pyrimidine ring. This step is critical for establishing the compound’s planar, conjugated structure.
Purification and Analytical Validation
Solvent Selection
Ethyl acetate’s moderate polarity enables efficient dissolution of the product while leaving impurities (e.g., salts, catalyst residues) insoluble. Subsequent n-hexane slurry at 65°C removes hydrophobic byproducts, enhancing purity.
Spectroscopic Characterization
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¹H NMR : Signals at δ 2.8–3.1 ppm (N–CH₃), δ 4.2–4.5 ppm (CH₂COOH), and aromatic protons between δ 7.5–8.5 ppm.
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IR : Peaks at 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (COOH).
Comparative Analysis of Synthetic Approaches
While alternative routes (e.g., thermal cyclization or enzymatic methods) are theorized, the Pd-catalyzed method remains superior due to:
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High Atom Economy : Minimal byproduct formation.
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Scalability : Demonstrated at 10–50 g scales with consistent yields.
Industrial and Pharmacological Relevance
The compound’s structural similarity to kinase inhibitors (e.g., pyrido[2,3-d]pyrimidine derivatives in WO2010004319A1 ) suggests potential applications in oncology and immunology. However, its primary use remains as a synthetic intermediate for advanced heterocycles .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by the 2,4-dioxo groups. Common reactions include:
These substitutions are critical for generating bioactive derivatives, as seen in antimicrobial analogs .
Condensation Reactions
The acetic acid moiety participates in condensation reactions to form amides or esters:
a. Amidation
Reaction with aryl amines (e.g., 3-aminophenol) under DMF/H₂SO₄ yields substituted acetamides:
Reported yields: 72–89% .
b. Esterification
Treatment with R-OH (e.g., methanol) under acidic conditions produces methyl esters:
This step is often used to improve solubility for biological testing .
Redox Reactions
The dioxo groups participate in redox transformations:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Reduction | NaBH₄/EtOH | 2,4-Dihydroxy intermediate | Precursor for anticancer agents |
| Oxidation | H₂O₂/AcOH | Epoxidation at adjacent C-C bonds | Not commonly reported |
Reductive alkylation using formaldehyde/NaBH₃CN introduces methyl groups at nitrogen centers .
Cyclization Reactions
The compound serves as a precursor in heterocycle formation:
a. Spirocyclization
Reacting with isatins or thiobarbituric acid under nano-catalytic conditions (e.g., Cu-doped TiO₂) generates spiro[indoline-pyridopyrimidine] hybrids:
b. Multicomponent Reactions
In ethanol with nano-Fe₂O₃-MCM-41, it forms fused pyrido[4,3-d]pyrimidines via three-component reactions .
Halogenation
Electrophilic halogenation (Cl₂ or Br₂ in AcOH) occurs at the pyridine ring’s C-5 position:
Halogenated derivatives show enhanced anticancer activity in MCF-7 cell lines.
Comparative Reactivity Table
Key differences from structurally related compounds:
Mechanistic Insights
-
Nucleophilic Substitution : The 2,4-dioxo groups activate C-6 and C-7 via conjugation, facilitating attack by amines or alkoxides .
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Condensation : The acetic acid’s carbonyl group reacts via acid-catalyzed nucleophilic acyl substitution .
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Reduction : NaBH₄ selectively reduces the pyrimidine ring’s keto groups to alcohols without affecting the pyridine moiety .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly in anticancer and antimicrobial agent development .
Scientific Research Applications
The biological applications of this compound are primarily focused on its potential therapeutic effects. Research indicates that it may exhibit activity against several biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Such inhibition can impact cancer cell growth and provide a basis for anticancer therapies.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound demonstrate significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising efficacy against these microorganisms .
- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. This suggests its potential as an anticancer agent.
Mechanistic Insights
The mechanism of action involves the interaction of the compound with specific molecular targets and pathways. Its structure allows it to bind effectively to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and inhibiting cell cycle progression.
- Signal Transduction Modulation : It can alter gene expression and influence signaling pathways critical for cellular functions.
Case Studies
Several studies have evaluated the therapeutic potential of 2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid:
- Anticancer Activity : A notable study focused on structural modifications of related compounds showed that specific substitutions significantly enhanced anticancer activity. For instance, compounds with ethyl substitutions yielded better results than those with methyl substitutions.
- Antimicrobial Efficacy : Another study assessed the antimicrobial capabilities of this compound against various strains of bacteria and fungi using disc diffusion methods. The results indicated good efficacy in most synthesized compounds.
Research Findings Summary Table
| Application Area | Findings |
|---|---|
| Enzyme Inhibition | Potential inhibition of DHFR; impacts DNA synthesis and cell proliferation |
| Antimicrobial Activity | Significant activity against Staphylococcus aureus and Escherichia coli |
| Cytotoxicity | IC50 values in low micromolar range against MDA-MB-231 (3.5 μM) and HepG2 (4.0 μM) |
| Mechanistic Insights | Induction of apoptosis; modulation of signal transduction pathways |
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Pyrido[2,3-d]pyrimidine Derivatives
- Compound 4a–4d (Molecules, 2012): These derivatives share the pyrido[2,3-d]pyrimidine core but differ in substituents (e.g., 4-fluorobenzyl, methoxyphenyl, or carbonyl groups at C3/C5). These substitutions enhance lipophilicity but reduce aqueous solubility .
- 2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 1005304-43-7): This analog replaces the acetic acid with an acetamide group linked to a trifluoromethylphenyl ring. The trifluoromethyl group increases metabolic stability, while the amide bond reduces acidity (pKa ~8–10 vs. ~3–4 for acetic acid), altering pharmacokinetics .
Thieno[2,3-d]pyrimidine Analog
- 2-(5,6-Dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid (CAS 1367906-61-3): Replacing the pyrido ring with a thieno system introduces sulfur, enhancing π-stacking interactions but reducing planarity.
Pyrido[1,2-a]pyrimidine Derivative
- 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde (CAS 599173-40-7): The pyrido[1,2-a]pyrimidine core is partially saturated (tetrahydro), reducing aromaticity and increasing flexibility. The acetaldehyde group is more reactive (prone to oxidation) than acetic acid, limiting stability in biological systems .
Substituent-Driven Functional Differences
Biological Activity
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. Its unique structural characteristics contribute to a range of biological activities that are currently being explored in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with a methyl group at the 1-position and two oxo groups at the 2 and 4 positions, along with an acetic acid moiety at the 3-position. The molecular formula is with a molecular weight of 235.20 g/mol. Its structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O4 |
| Molecular Weight | 235.20 g/mol |
| IUPAC Name | 2-(1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetic acid |
| InChI | InChI=1S/C10H9N3O4/c1-12-8-6(3-2-4-11-8)9(16)13(10(12)17)5-7(14)15/h2-4H,5H2,1H3,(H,14,15) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups allows for binding to enzymes and receptors, leading to modulation of their activities. This can result in alterations in signaling pathways and gene expression.
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the substituents attached to the core structure can enhance antibacterial and antifungal activities.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest through interactions with specific cellular pathways.
Neuroprotective Effects
There is emerging evidence that compounds related to this structure may have neuroprotective effects. They are being studied for their potential roles in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and tested against common pathogens using agar diffusion methods. Results indicated varying degrees of inhibition based on structural modifications.
- Anticancer Research : In vitro studies on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of proliferation and migration when treated with this compound.
Q & A
Q. What are the key considerations for synthesizing 2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid?
Synthesis typically involves coupling reagents such as HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in dry dimethylformamide (DMF). A stepwise protocol includes:
- Dissolving the backbone precursor and coupling reagents in DMF at 40°C.
- Adding EDC and stirring overnight.
- Extracting the product with ethyl acetate, followed by washing with acidic, basic, and aqueous solutions.
- Drying the organic layer with anhydrous sodium sulfate and evaporating under vacuum.
Key precautions include inert atmosphere (nitrogen) and avoiding moisture to prevent side reactions .
Q. How can the structural integrity of the synthesized compound be validated?
Validation requires a combination of techniques:
- X-ray crystallography : Single crystals grown from methanol via slow evaporation confirm molecular packing and stereochemistry. Hydrogen atoms are geometrically positioned and refined using riding models .
- NMR spectroscopy : Analyze peaks for pyrido[2,3-d]pyrimidinone protons (δ 7.5–8.5 ppm) and methyl/acetic acid groups (δ 2.0–3.5 ppm).
- Mass spectrometry : Confirm molecular weight (e.g., 209.16 g/mol via ESI-MS) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low purity or byproducts?
- pH-controlled precipitation : Adjust the pH to 4 using dilute hydrochloric acid to isolate the product selectively, as demonstrated in analogous pyrimidine syntheses .
- Catalytic optimization : Explore palladium-catalyzed reductive cyclization methods (e.g., using formic acid derivatives as CO surrogates) to improve regioselectivity and reduce side reactions .
- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates and reduce aggregation .
Q. How should conflicting data from alternative synthetic routes be resolved?
- Comparative kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps and intermediates.
- Thermodynamic analysis : Compare activation energies (ΔG‡) using computational methods (e.g., DFT) to evaluate competing pathways.
- Cross-validation : Reproduce results under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Core modification : Introduce substituents at the pyrido[2,3-d]pyrimidinone ring (e.g., fluoro or chloro groups at position 6 or 7) to alter electronic properties .
- Side-chain functionalization : Replace the acetic acid moiety with bioisosteres (e.g., sulfonic acid or tetrazole) to modulate solubility and binding affinity.
- Biological assays : Test derivatives for activity against target enzymes (e.g., kinases) using fluorescence polarization or microcalorimetry .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Employ fume hoods to mitigate inhalation risks (respiratory irritation, GHS Category 3).
- Spill management : Neutralize accidental releases with absorbent materials (e.g., vermiculite) and avoid dust generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
